3,5-Dimethyl-4H-pyran-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19083-61-5 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C7H8O2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
InChI Key |
TYNBCLRVUQVAEV-UHFFFAOYSA-N |
SMILES |
CC1=COC=C(C1=O)C |
Canonical SMILES |
CC1=COC=C(C1=O)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3,5 Dimethyl 4h Pyran 4 One and Its Analogues
Thermal Degradation Pathways and Reactive Intermediate Formation
The thermal decomposition of 4H-pyran-4-one derivatives is a complex process that can lead to a variety of smaller, often volatile, compounds. While specific studies on the thermal degradation of 3,5-dimethyl-4H-pyran-4-one are not extensively detailed in the reviewed literature, insights can be drawn from the pyrolysis of structurally similar compounds, such as those formed during the Maillard reaction.
The thermal degradation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one, a related compound, suggests that the pyranone ring can undergo ring-opening to form highly reactive acyclic intermediates. acs.org These intermediates are prone to further reactions like dehydration, fragmentation, and cyclization, leading to the formation of furanones, cyclotene, maltol (B134687), and other carbonyl compounds. acs.org It is plausible that the thermal degradation of this compound would also proceed through initial ring-opening, potentially initiated by the cleavage of the C-O bond of the ether linkage or by rearrangements facilitated by the enone system.
The presence of methyl groups at the 3 and 5 positions would influence the stability of the resulting intermediates and the subsequent fragmentation patterns. For instance, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies of biomass, where pyran-type structures are present, have identified a wide array of degradation products, including various ketones, aldehydes, and aromatic compounds, indicating the complexity of the degradation pathways. csic.es
Table 1: Potential Thermal Degradation Products of this compound Based on Analogue Studies
| Precursor Analogue | Key Degradation Products Identified | Potential Reactive Intermediates |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one | 2,5-dimethyl-4-hydroxy-3(2H)-furanone, Maltol, Cyclotene | Acyclic dicarbonyls, Enolic intermediates |
| Amadori Compounds (leading to pyranones) | Alkyl pyrazines, Pyrrole-2-aldehydes, Acetyl pyrroles | Deoxyosones, Fission products |
This table is illustrative and based on the degradation of structurally related compounds.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the 4H-pyran-4-one ring is decidedly electrophilic in nature, a consequence of the electron-withdrawing effect of the carbonyl group, which polarizes the conjugated system. This renders the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. clockss.org
Nucleophilic Reactivity: The attack of a nucleophile can lead to either addition products or, more commonly, ring-opening of the pyranone ring. clockss.org The initial attack often occurs at the C-2 or C-6 position, which are alpha to the ring oxygen and part of the enone system. Attack at the C-4 carbonyl carbon is also possible. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For example, strong nucleophiles can lead to the formation of stable 1,5-pentanedione derivatives after ring opening. rsc.org In the case of this compound, the methyl groups at C-3 and C-5 would sterically hinder the approach of nucleophiles to some extent but also electronically activate the ring towards certain reactions.
Electrophilic Reactivity: While the ring is generally electron-deficient, electrophilic substitution reactions can occur, particularly at the C-3 and C-5 positions. clockss.org This is rationalized by considering the contribution of a zwitterionic resonance structure where there is increased electron density at these positions. However, such reactions are less common than nucleophilic additions. For 2,4,4,6-tetraphenyl-4H-pyran and its analogues, electrophilic attack has been shown to occur at the 3- and 5-positions. researchgate.net
Tautomeric Equilibria and Interconversion Mechanisms
Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds, and 4H-pyran-4-ones can, in principle, exist in equilibrium with their enolic tautomers. libretexts.orglibretexts.org For this compound, the primary tautomeric equilibrium to consider would be with its corresponding 4-hydroxypyran form.
Computational studies on related hydroxypyrones, such as maltol (3-hydroxy-2-methyl-4H-pyran-4-one), have shown that the enolic form is generally the most stable tautomer. scifiniti.com The stability of the enol form is often enhanced by factors such as intramolecular hydrogen bonding and the creation of a more extensively conjugated system. In the case of this compound, the absence of a hydroxyl group for intramolecular hydrogen bonding would likely mean the keto form is significantly more stable under normal conditions, similar to simple ketones. libretexts.org
The interconversion between the keto and enol forms is typically catalyzed by either acid or base. libretexts.org
Acid catalysis involves protonation of the carbonyl oxygen, followed by deprotonation at the C-3 or C-5 position.
Base catalysis proceeds via deprotonation at the alpha-carbon (C-3 or C-5) to form an enolate, which is then protonated on the oxygen atom. libretexts.org
The presence of the methyl groups at C-3 and C-5 in this compound would influence the acidity of the alpha-protons and thus the ease of enolate formation.
Ring Transformation Reactions and Rearrangement Processes
The 4H-pyran-4-one ring system is a versatile scaffold that can be transformed into a variety of other heterocyclic and carbocyclic structures. These transformations are often initiated by the nucleophilic attack and subsequent ring-opening, followed by recyclization.
A prominent example of rearrangement is the photochemical transformation of 4H-pyran-4-ones into their 2H-pyran-2-one isomers. rsc.orgrsc.org For instance, irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to yield the corresponding 2H-pyran-2-ones. rsc.orgrsc.org It is proposed that this photorearrangement proceeds through a mechanism analogous to that of cyclohexa-2,5-dienones. rsc.org
Furthermore, the reaction of 4H-pyran-4-ones with various binucleophiles can lead to the formation of new fused or spirocyclic systems. For example, chromone (B188151) derivatives, which contain a fused pyran-4-one ring, react with nitrogen and carbon nucleophiles to yield pyrazoles, isoxazoles, pyridines, and other heterocyclic systems through ring-opening and recyclization sequences. tandfonline.com The reaction of 3-formylchromones with hydrazines, for instance, leads to pyrazoles via condensation and subsequent ring transformation. tandfonline.com
Spectroscopic and Structural Characterization Methodologies for 3,5 Dimethyl 4h Pyran 4 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3,5-Dimethyl-4H-pyran-4-one, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. The spectrum typically shows two main signals. A singlet corresponding to the two equivalent vinyl protons (H-2 and H-6) appears downfield, a consequence of the electron-withdrawing effect of the adjacent oxygen atom and the carbonyl group. A second singlet, integrating to six protons, is observed at a more upfield position and is assigned to the two equivalent methyl groups (at C-3 and C-5).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. It displays distinct signals for the different carbon environments within the molecule. The carbonyl carbon (C-4) resonates at a significantly downfield chemical shift, which is characteristic of ketone functionalities. The olefinic carbons (C-2 and C-6) attached to the oxygen atom appear at a downfield position, while the carbons of the methyl groups (at C-3 and C-5) are found in the upfield region of the spectrum.
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | ~6.04 | Vinyl Protons (H-2, H-6) |
| ¹H | ~2.25 | Methyl Protons (CH₃ at C-3, C-5) |
| ¹³C | ~180 | Carbonyl Carbon (C-4) |
| ¹³C | ~160 | Olefinic Carbons (C-2, C-6) |
| ¹³C | ~110 | Olefinic Carbons (C-3, C-5) |
| ¹³C | ~20 | Methyl Carbons (CH₃ at C-3, C-5) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1600-1650 cm⁻¹, a slightly lower frequency than that of a simple acyclic ketone due to the conjugation with the carbon-carbon double bonds in the pyran ring. Other significant absorptions include those for the C=C stretching vibrations of the ring, which appear in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl groups are observed around 2900-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric stretching vibrations of the C=C bonds in the ring are expected to give rise to strong Raman signals. The C=O stretch is also observable in the Raman spectrum.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Methyl) | 2900-3000 | Medium |
| C=O Stretch (Ketone) | 1600-1650 | Strong |
| C=C Stretch (Ring) | 1500-1600 | Medium-Strong |
Mass Spectrometry for Molecular Composition and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (124.14 g/mol ). The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyranone derivatives involve the loss of small, stable molecules or radicals. For this compound, characteristic fragmentation may include the loss of a methyl radical (CH₃•), leading to a fragment ion at m/z 109, or the loss of carbon monoxide (CO), resulting in a fragment ion at m/z 96. Further fragmentation can lead to smaller charged species.
| m/z | Assignment |
|---|---|
| 124 | Molecular Ion [M]⁺ |
| 109 | [M - CH₃]⁺ |
| 96 | [M - CO]⁺ |
| 81 | [M - CH₃ - CO]⁺ |
| 43 | [CH₃CO]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure of 2,6-dimethyl-γ-pyrone has been determined by single-crystal X-ray diffraction. iucr.org The analysis reveals that the pyranone ring is essentially planar. The bond lengths within the ring are consistent with a conjugated system, showing partial double bond character for the C-C and C-O bonds. The exocyclic carbonyl group exhibits a typical C=O double bond length. The methyl groups are attached to the pyranone ring at the 3 and 5 positions. The packing of the molecules in the crystal is governed by intermolecular interactions.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.67 |
| b (Å) | 7.21 |
| c (Å) | 13.92 |
| β (°) | 120.98 |
| Z | 4 |
Computational and Theoretical Studies on 3,5 Dimethyl 4h Pyran 4 One
In Silico Approaches for Molecular Design
In silico approaches have become indispensable tools in modern medicinal chemistry for the rational design and discovery of novel therapeutic agents. For 3,5-Dimethyl-4H-pyran-4-one and its derivatives, various computational methods are employed to predict their biological activities, understand their interactions with molecular targets, and guide the synthesis of more potent and selective compounds. These methods include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and combinatorial library design.
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the physicochemical properties that influence the biological activity of a series of compounds. For derivatives of 4H-pyran-4-one, QSAR models have been developed to correlate their structural features with activities such as antimicrobial and anti-inflammatory effects. researchgate.netnih.govmdpi.com For instance, a study on 3-hydroxypyran-4-one derivatives revealed the significant role of topological parameters in their antimicrobial activity against S. aureus and C. albicans. researchgate.netnih.gov The most predictive QSAR model, developed using a genetic algorithm and partial least squares (GA-PLS), could explain and predict a high percentage of the variance in the biological data. researchgate.netnih.gov
Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method has been applied to pyran-4-one derivatives to elucidate their mechanism of action at the atomic level. For example, molecular docking studies have been conducted on derivatives of 4H-pyran-4-one to investigate their potential as inhibitors for various enzymes, including Cyclin-dependent kinase 1 (CDK-1) and HIV-1 integrase. nih.govnih.govfrontiersin.org In a study targeting HIV-1 integrase, a structure-based combinatorial library design approach was combined with Quantum Polarized Ligand Docking (QPLD) and Molecular Dynamics (MD) simulations to optimize 3-hydroxy-pyran-4-one derivatives as potent inhibitors. nih.govfrontiersin.org
The application of in silico screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for designing drug-like molecules. For novel pyran-4-one derivatives bearing hydrazone, triazole, and isoxazole (B147169) moieties, ADMET prediction was performed to assess their pharmacokinetic properties. nih.gov Similarly, for 3-hydroxy-pyran-4-one derivatives designed as HIV-1 integrase inhibitors, the QikProp application was used to predict their physicochemical properties and select compounds with favorable drug-like characteristics. nih.gov
The table below summarizes the key findings from various in silico studies on pyran-4-one derivatives, highlighting the methodologies used and the design insights gained.
| In Silico Method | Pyran-4-one Derivative Class | Target/Activity | Key Findings | Reference(s) |
| QSAR (Hansch Approach) | 2-phenylpyran-4-ones | COX-2 Inhibition | Hydrophobic, electronic, and steric parameters are crucial for activity. Increased lipophilicity and molecular size enhance COX-2 inhibition. | nih.gov |
| QSAR (GA-PLS) | 3-hydroxypyran-4-one derivatives | Antimicrobial Activity | Topological parameters significantly influence activity against S. aureus and C. albicans. | researchgate.netnih.gov |
| Molecular Docking & Combinatorial Library Design | 3-hydroxy-pyran-4-one derivatives | HIV-1 Integrase Inhibition | Identification of optimal substitutions on the pyran-4-one scaffold to enhance binding affinity and inhibitory potency. | nih.govfrontiersin.org |
| Molecular Docking | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | CDK-1 Inhibition | The compound shows favorable binding features with the CDK-1 active site. | nih.gov |
| ADMET Prediction | Pyran-4-one with hydrazone, triazole, and isoxazole | Drug-likeness | Assessment of pharmacokinetic properties to guide the selection of promising candidates. | nih.gov |
Synthetic Utility and Applications of 3,5 Dimethyl 4h Pyran 4 One As a Chemical Building Block
Role in the Synthesis of Complex Heterocyclic Systems
3,5-Dimethyl-4H-pyran-4-one serves as a versatile starting material for the synthesis of various complex heterocyclic systems. Its reactive nature allows for the construction of diverse molecular architectures, including pyridinone analogues, furanone derivatives, and pyrano[2,3-d]pyrimidine derivatives.
Pyridinone Analogues
The conversion of this compound and its derivatives into pyridinone analogues is a well-established synthetic strategy. This transformation is typically achieved by reacting the pyranone with ammonia (B1221849) or primary amines. For instance, 3-methoxy-4H-pyran-4-one, derived from kojic acid, can be heated with an ammonia solution in ethanol-water to produce 3-methoxy-4(1H)-pyridone in high yield. kcl.ac.uk This resulting pyridone can be further functionalized, for example, through a Mannich reaction with dimethylamine (B145610) and formaldehyde (B43269) to introduce an aminomethyl group. kcl.ac.uk
Similarly, 2-isopropylamino-1-(5-hydroxy-4H-pyran-4-on-2-yl)ethanol can be converted to its corresponding 4-pyridone and 1-methyl-4-pyridone analogues by reaction with ammonia or methylamine, respectively. cdnsciencepub.com These reactions highlight the utility of pyranones as precursors to pyridinones, which are important scaffolds in medicinal chemistry. frontiersin.org The general synthetic approach involves the ring-opening of the pyranone by the amine followed by recyclization to form the pyridinone ring. The physicochemical properties of the resulting pyridinones can be fine-tuned by adjusting polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.org
Furanone Derivatives
While direct conversion of this compound to furanone derivatives is less commonly documented, the pyranone ring system is a key structural motif in the synthesis of complex molecules that may incorporate furanone-like structures. For example, in the total synthesis of a hemiacetal polypropionate from Siphonaria australis, a complex tetrahydropyran-4-one derivative is the final product, which itself contains a six-membered ring that can be conceptually related to furanone precursors through ring-closing or rearrangement reactions. publish.csiro.au The synthesis of such complex structures often involves multi-step sequences where the pyranone core is assembled from acyclic precursors. publish.csiro.au
Pyrano[2,3-d]pyrimidine Derivatives
This compound and related pyran derivatives are valuable precursors for the synthesis of pyrano[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities. nih.gov These syntheses are often achieved through multicomponent reactions. For example, pyrano[2,3-d]pyrimidine diones can be synthesized in a one-pot reaction involving an aromatic aldehyde, malononitrile, and barbituric acid. nih.govresearchgate.net This reaction proceeds via a domino Knoevenagel-Michael condensation pathway. researchgate.net
The versatility of this approach allows for the creation of a library of pyrano[2,3-d]pyrimidine derivatives by varying the substituents on the aromatic aldehyde and the barbituric acid derivative. nih.gov Furthermore, functionalized pyrano[2,3-d]pyrimidines can be synthesized from 2-amino-4H-pyran-3-carbonitrile derivatives. These intermediates can be reacted with various reagents to construct the fused pyrimidine (B1678525) ring. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of amino-imino pyrano[2,3-d]pyrimidines. nih.gov The synthesis of these complex heterocyclic systems highlights the importance of pyranones as building blocks in combinatorial and diversity-oriented synthesis. nih.govscispace.com
| Starting Material | Reagents | Product | Reference |
| 3-Methoxy-4H-pyran-4-one | Ammonia solution | 3-Methoxy-4(1H)-pyridone | kcl.ac.uk |
| 2-Isopropylamino-1-(5-hydroxy-4H-pyran-4-on-2-yl)ethanol | Ammonia | 2-Isopropylamino-1-(5-hydroxy-4-pyridon-2-yl)ethanol | cdnsciencepub.com |
| Aromatic aldehyde, Malononitrile, Barbituric acid | Dibutylamine | Pyrano[2,3-d]pyrimidine derivative | researchgate.net |
| 2-Amino-4H-pyran-3-carbonitrile derivative | Hydrazine hydrate | Amino-imino pyrano[2,3-d]pyrimidine | nih.gov |
Precursor in Natural Product Total Synthesis
The tetrahydropyran-4-one structural motif, of which this compound is a parent compound, is present in numerous bioactive natural products, particularly those of marine origin. nih.gov Consequently, the development of synthetic methods to access highly functionalized and chiral tetrahydropyran-4-ones is a significant area of research. nih.gov
A notable example is the total synthesis of a hemiacetal polypropionate isolated from the marine mollusk Siphonaria australis. publish.csiro.au The synthesis of this complex molecule, which features a substituted tetrahydropyran-4-one core, was achieved in a highly stereocontrolled manner. publish.csiro.au Although this synthesis does not start from this compound itself, it demonstrates the strategic importance of constructing the pyranone ring in the total synthesis of natural products. publish.csiro.au The synthesis of other natural products like neopeltolide (B1256781) and okilactiomycin has also relied on methods for constructing functionalized pyran rings. nih.gov
The synthesis of verticipyrone (B1247765) analogues, which are inhibitors of mitochondrial complex I, also highlights the utility of pyranone scaffolds. nih.gov In this work, a substituted 4-hydroxy-2-pyrone was methylated to a methoxy-pyrone, which then served as a key intermediate for the introduction of a side chain via an aldol (B89426) reaction. nih.gov These examples underscore the role of pyranone derivatives as crucial building blocks in the assembly of complex natural product architectures.
Development of Functional Organic Materials
Pyran derivatives, including those based on the 4H-pyran-4-one scaffold, are being explored for their potential in the development of functional organic materials. chinesechemsoc.org Specifically, their aggregation-induced emission (AIE) properties make them attractive candidates for applications in areas like information storage, anti-counterfeiting, and sensors. chinesechemsoc.org
Researchers have designed and synthesized a series of donor-π-acceptor pyran derivatives with the goal of creating mechanochromic materials that exhibit a significant change in fluorescence color upon the application of mechanical force. chinesechemsoc.org By computationally predicting which pyran derivatives are likely to form different crystalline packing arrangements (polymorphs) with distinct emissive properties, scientists were able to successfully synthesize compounds that showed large shifts in their emission wavelengths. chinesechemsoc.org For instance, 4-dicyanomethylene-2,6-distyryl-4H-pyran and 4H-pyran-4-one derivatives were predicted and subsequently shown to crystallize in both monomer and π-dimer aggregates, leading to different emission colors. chinesechemsoc.org This research demonstrates the potential of using the this compound core structure as a foundation for designing novel smart materials with tunable optical properties.
Intermediate in Cascade and Domino Reactions
This compound and its derivatives are valuable intermediates in cascade and domino reactions, which are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. rsc.org These reactions are often used to construct complex molecular architectures from simple starting materials in a highly atom-economical manner.
One prominent example is the synthesis of pyran-annulated heterocycles through multicomponent domino reactions. rsc.org For instance, the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a 1,3-dicarbonyl compound such as dimedone or 4-hydroxycoumarin, can be catalyzed by borax (B76245) to yield highly functionalized pyrano[3,2-c]chromene or other related structures. rsc.org
Furthermore, copper(I)-catalyzed domino reactions involving β-ketoesters and bromobenzyl bromides can lead to the selective synthesis of either 4H-chromenes or naphthalenes, depending on the reaction conditions. acs.org These transformations proceed through a sequence of reactions that may include C-arylation, condensation, and aromatization. acs.org The ability of pyranone-related structures to participate in such cascade sequences makes them powerful tools for the rapid assembly of diverse and complex heterocyclic libraries.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Multicomponent Domino Reaction | Aldehyde, Malononitrile, Dimedone | Borax, Reflux | Pyrano[4,3-b]pyran | rsc.org |
| Multicomponent Domino Reaction | Aldehyde, Malononitrile, 4-Hydroxycoumarin | Borax, Reflux | Pyrano[3,2-c]chromene | rsc.org |
| Cu(I)-Catalyzed Domino Reaction | Bromobenzyl bromide, β-Ketoester | Cu(I) | 4H-Chromene or Naphthalene | acs.org |
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-4H-pyran-4-one, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via Friedländer condensation or aldol-like cyclization. For example, Simon et al. () synthesized derivatives using LDA (lithium diisopropylamide) in THF at −78°C, achieving yields of 34% for 2-(2-hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one. Key factors include:
- Temperature control : Low temperatures (−78°C) minimize side reactions.
- Reagent stoichiometry : Excess aldehydes (e.g., decanal) improve nucleophilic addition efficiency.
- Purification : Silica gel chromatography with chloroform/methanol (30:1) is critical for isolating pure products .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Temperature | −78°C (THF solvent) | 34–45% | |
| Aldehyde equivalents | 10-fold excess | Improved | |
| Purification | Silica gel (CHCl₃:MeOH) | >90% purity |
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, Yergaliyeva et al. () resolved oxime conformers using coupling constants (e.g., δ 2.70 ppm for methyl groups in diastereomers) .
- Mass Spectrometry : High-resolution MS (e.g., NIST data in ) confirms molecular formulas, with fragments like [M+H⁺] at m/z 142.1094 for dihydroxy derivatives .
- GC Retention Indices : Polar columns (e.g., DB-Wax) at 40–240°C gradients provide reproducible retention times for structural analogs .
Advanced Research Questions
Q. How can computational methods resolve contradictions in conformational analysis of this compound derivatives?
Answer: Discrepancies in NMR data (e.g., unexpected coupling constants) often arise from dynamic equilibria between conformers. Strategies include:
- DFT Calculations : Yergaliyeva et al. () used quantum chemical modeling (B3LYP/6-31G*) to predict dominant chair conformers, aligning with experimental NOESY correlations .
- Solvent Effects : Polar solvents stabilize zwitterionic intermediates, altering diastereomer ratios. MD simulations (AMBER force fields) can model solvent interactions .
Q. What mechanistic insights explain the mutagenicity of this compound analogs in biological systems?
Answer: Hiramoto et al. () identified that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) induces DNA strand breaks via radical-mediated oxidation. Key findings:
- ROS Generation : DDMP reacts with Fe²⁺/Cu⁺ to produce hydroxyl radicals (⋅OH), confirmed by ESR spin-trapping .
- Structure-Activity Relationship : Methyl groups at C3/C5 enhance lipid solubility, increasing cellular uptake and toxicity (EC₅₀ = 12 μM in Salmonella assays) .
Q. Table 2: Toxicity Profile of Selected Derivatives
| Compound | EC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| DDMP | 12 | ROS/DNA oxidation | |
| Verticipyrone analog (1) | 28 | Mitochondrial Complex I inhibition |
Q. How do structural modifications at C2/C6 positions affect the compound’s bioactivity?
Answer:
- C2 Hydrophobic Chains : Simon et al. () showed that elongating alkyl chains (e.g., undecyl) enhance mitochondrial inhibition (IC₅₀ = 0.8 μM) by improving membrane permeability .
- C6 Methoxy Substitution : Reduces electrophilicity, diminishing DNA damage but retaining antifungal activity (MIC = 8 μg/mL against Candida albicans) .
Q. What strategies mitigate conflicting data in GC/MS analyses of pyranone derivatives?
Answer: Contradictions in retention indices (e.g., ±5% variability in DB-5 columns) arise from:
- Column Polarities : Non-polar columns (DB-5) misresolve stereoisomers, whereas polar phases (DB-Wax) improve resolution .
- Derivatization : Trimethylsilylation of hydroxyl groups standardizes volatility, reducing retention time variability .
Methodological Guidance
Q. What protocols optimize the synthesis of enantiomerically pure this compound derivatives?
Answer:
Q. How should researchers address discrepancies between computational predictions and experimental NMR data?
Answer:
- Dynamic Effects : Account for ring-flipping or tautomerism via VT-NMR (variable temperature) to detect equilibrium shifts .
- Hybrid DFT/MD Approaches : Combine static DFT geometries with molecular dynamics to simulate time-averaged NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
